2,3-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps:
Formation of the Thiazolo[5,4-B]pyridine Moiety: This can be achieved through the annulation of a thiazole ring onto a pyridine derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The thiazolo-pyridine moiety is known to interact with various biological pathways, potentially inhibiting or modulating the activity of specific proteins involved in disease processes . The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-B]pyridine Derivatives: These compounds share the thiazolo-pyridine core and exhibit similar biological activities.
Benzamide Derivatives: Compounds like 2,3-dimethoxybenzamide, which have similar structural features but lack the thiazolo-pyridine moiety.
Uniqueness
The uniqueness of 2,3-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide lies in its combined structural features, which may confer a unique set of biological activities and chemical reactivity. The presence of both the methoxybenzamide and thiazolo-pyridine moieties allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-13-9-10-14(21-25-16-7-5-11-23-22(16)29-21)12-17(13)24-20(26)15-6-4-8-18(27-2)19(15)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
VQGRUMVSSHWBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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